
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid is a compound that combines the properties of both (3,3-Dimethylcyclohexen-1-yl)methanol and methanesulfonic acid. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid typically involves the reaction of (3,3-Dimethylcyclohexen-1-yl)methanol with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylcyclohexen-1-yl)methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The methanesulfonic acid group can act as a strong acid catalyst, facilitating various chemical reactions. The (3,3-Dimethylcyclohexen-1-yl)methanol moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Dimethylcyclohexen-1-yl)methanol: Shares the same alcohol moiety but lacks the methanesulfonic acid group.
Methanesulfonic acid: A strong acid commonly used in organic synthesis and industrial applications.
Uniqueness
The combination of (3,3-Dimethylcyclohexen-1-yl)methanol and methanesulfonic acid in a single compound provides unique properties, such as enhanced reactivity and the ability to participate in a broader range of chemical reactions. This makes it a valuable compound for both research and industrial applications .
Propriétés
Numéro CAS |
111931-28-3 |
|---|---|
Formule moléculaire |
C10H20O4S |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
(3,3-dimethylcyclohexen-1-yl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H16O.CH4O3S/c1-9(2)5-3-4-8(6-9)7-10;1-5(2,3)4/h6,10H,3-5,7H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
FPYPTBBTMDHQFC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(=C1)CO)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)
![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
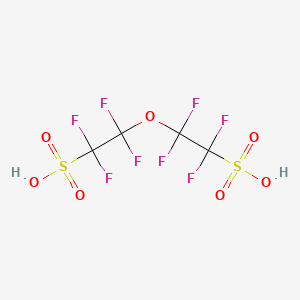
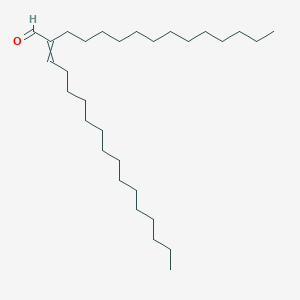
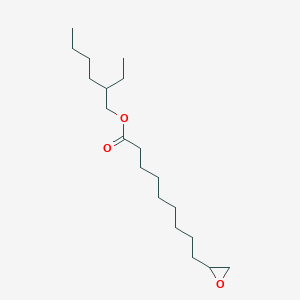
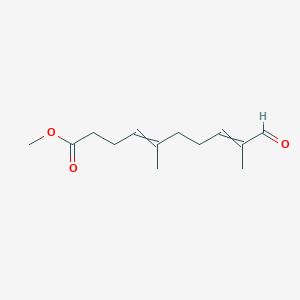
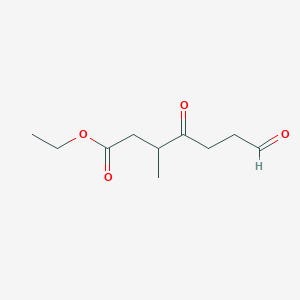
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)

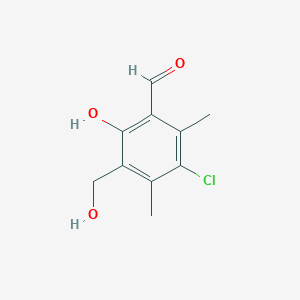
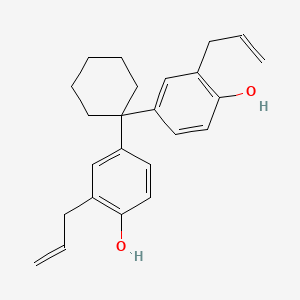

![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)
